VNI

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No. |

1246770-52-4 |

|---|---|

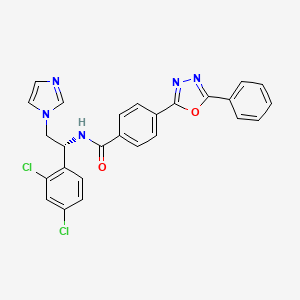

Molecular Formula |

C26H19Cl2N5O2 |

Molecular Weight |

504.4 g/mol |

IUPAC Name |

N-[(1R)-1-(2,4-dichlorophenyl)-2-imidazol-1-ylethyl]-4-(5-phenyl-1,3,4-oxadiazol-2-yl)benzamide |

InChI |

InChI=1S/C26H19Cl2N5O2/c27-20-10-11-21(22(28)14-20)23(15-33-13-12-29-16-33)30-24(34)17-6-8-19(9-7-17)26-32-31-25(35-26)18-4-2-1-3-5-18/h1-14,16,23H,15H2,(H,30,34)/t23-/m0/s1 |

InChI Key |

CJPLMXOWZZCYHJ-QHCPKHFHSA-N |

Isomeric SMILES |

C1=CC=C(C=C1)C2=NN=C(O2)C3=CC=C(C=C3)C(=O)N[C@@H](CN4C=CN=C4)C5=C(C=C(C=C5)Cl)Cl |

Canonical SMILES |

C1=CC=C(C=C1)C2=NN=C(O2)C3=CC=C(C=C3)C(=O)NC(CN4C=CN=C4)C5=C(C=C(C=C5)Cl)Cl |

Origin of Product |

United States |

Foundational & Exploratory

VNI Molecule: A Technical Guide to a Promising Anti-Chagas Disease Candidate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Chagas disease, caused by the protozoan parasite Trypanosoma cruzi, remains a significant global health challenge with limited therapeutic options. The experimental drug VNI has emerged as a potent and promising candidate for the treatment of this neglected tropical disease. This technical guide provides an in-depth overview of the discovery, mechanism of action, and preclinical development of the this compound molecule. It is intended to serve as a comprehensive resource for researchers, scientists, and professionals involved in drug discovery and development, offering detailed experimental protocols, quantitative data summaries, and visualizations of key biological pathways. This compound's high efficacy in preclinical models, coupled with its favorable safety profile, underscores its potential as a transformative therapy for both acute and chronic forms of Chagas disease.

Introduction

This compound is an experimental small molecule drug developed at Vanderbilt University for the treatment of Chagas disease.[1] It has demonstrated remarkable efficacy in preclinical studies, offering a potential breakthrough in a field with a long-standing unmet medical need. The current treatments for Chagas disease, benznidazole and nifurtimox, are fraught with issues of toxicity and variable efficacy, particularly in the chronic stage of the disease. This compound represents a new therapeutic approach, targeting a crucial enzyme in the parasite's biology.

Chemical and Physical Properties of this compound

| Property | Value |

| IUPAC Name | N-[(1R)-1-(3,5-Dichlorophenyl)-2-(1H-imidazol-1-yl)ethyl]-4-(5-phenyl-1,3,4-oxadiazol-2-yl)benzamide |

| Chemical Formula | C₂₆H₁₉Cl₂N₅O₂ |

| Molar Mass | 504.37 g·mol⁻¹ |

| CAS Number | 1246770-52-4 |

Mechanism of Action: Inhibition of Sterol Biosynthesis

This compound exerts its anti-parasitic effect by inhibiting a key enzyme in the ergosterol biosynthesis pathway of Trypanosoma cruzi.[1] This pathway is essential for the parasite's viability, as ergosterol is a critical component of its cell membrane, analogous to cholesterol in mammals. The specific target of this compound is the enzyme sterol 14α-demethylase, also known as CYP51.[1]

The Ergosterol Biosynthesis Pathway in Trypanosoma cruzi

The ergosterol biosynthesis pathway in T. cruzi is a multi-step process that converts acetyl-CoA into ergosterol. The enzyme CYP51 catalyzes the removal of a methyl group from eburicol, a precursor to ergosterol. By inhibiting this crucial step, this compound disrupts the production of mature ergosterol, leading to the accumulation of toxic sterol intermediates and ultimately, parasite death. The pathway's presence in the parasite and its absence in the human host makes CYP51 an attractive and selective drug target.

Quantitative Preclinical Data

This compound has demonstrated potent activity against Trypanosoma cruzi in both enzymatic and cell-based assays. Its efficacy is significantly higher than that of some existing antifungal agents that also target CYP51.

Table 1: In Vitro Activity of this compound and Other CYP51 Inhibitors against Trypanosoma cruzi

| Compound | Target | Assay Type | IC₅₀ / EC₅₀ | Reference |

| This compound | Intracellular T. cruzi (Y strain) | Cell-based | EC₅₀ = 0.9 ± 0.2 μM | [2] |

| This compound | Intracellular T. cruzi | Cell-based | EC₉₀ = 38 μM | [2] |

| This compound/VNF (derivative) | Intracellular T. cruzi | Cell-based | EC₉₀ = 7 μM | [2] |

| Ketoconazole | T. cruzi CYP51 | Enzyme Inhibition (fluorescence) | IC₅₀ = 0.014 μM | [3] |

| Itraconazole | T. cruzi CYP51 | Enzyme Inhibition (fluorescence) | IC₅₀ = 0.029 μM | [3] |

| Posaconazole | T. cruzi CYP51 | Enzyme Inhibition (fluorescence) | IC₅₀ = 0.048 μM | [3] |

| Fluconazole | T. cruzi CYP51 | Enzyme Inhibition (fluorescence) | IC₅₀ = 0.88 μM | [3] |

Table 2: Preclinical Pharmacokinetic Parameters of this compound in Mice

| Parameter | Value | Conditions |

| Oral Bioavailability | >30% | Single oral dose |

| Peak Plasma Concentration (Cmax) | 40 μM | 2 hours post-administration of 25 mg/kg oral dose |

| Time to Peak (Tmax) | ~2 hours | 25 mg/kg oral dose |

| Half-life (t½) | Not explicitly stated | Data suggests sustained plasma levels for at least 8 hours |

| Clearance (CL) | Not explicitly stated | - |

Note: A complete set of specific pharmacokinetic parameters for this compound is not publicly available. The data presented is based on reported observations in preclinical studies.

Key Experimental Protocols

The following sections detail the methodologies for key experiments used in the evaluation of this compound.

In Vitro T. cruzi CYP51 Inhibition Assay (Fluorescence-based)

This protocol describes a high-throughput fluorescence-based functional assay using recombinantly expressed T. cruzi CYP51.

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of test compounds against T. cruzi CYP51.

Materials:

-

Recombinant T. cruzi CYP51 (Tulahuen strain) in bactosomes

-

BOMCC (a fluorescent substrate for CYP51)

-

Test compounds (e.g., this compound) dissolved in a suitable solvent (e.g., DMSO)

-

50 mM potassium phosphate buffer (pH 7.4)

-

NADPH

-

384-well microplates

-

Plate reader capable of fluorescence detection

Procedure:

-

Prepare serial dilutions of the test compounds in 50 mM potassium phosphate buffer.

-

In a 384-well plate, add 37 pmoles/mL of T. cruzi CYP51 in bactosomes.

-

Add the test compound dilutions to the wells (final solvent concentration should be ≤2% v/v).

-

Add 100 μM BOMCC to each well.

-

Pre-incubate the plate at 37°C for 5 minutes.

-

Initiate the enzymatic reaction by adding NADPH to a final concentration of 80 μg/mL.

-

Immediately measure the fluorescence over a period of 5 minutes at 37°C.

-

The rate of increase in fluorescence corresponds to the rate of BOMCC metabolism by CYP51.

-

Calculate the percent inhibition for each compound concentration relative to a no-inhibitor control.

-

Determine the IC₅₀ value by fitting the concentration-response data to a suitable sigmoidal dose-response curve.

In Vivo Efficacy in Mouse Model of Chagas Disease

This protocol outlines the procedure for evaluating the efficacy of this compound in both acute and chronic mouse models of T. cruzi infection.

Objective: To assess the ability of this compound to clear T. cruzi infection and improve survival in infected mice.

Animals:

-

BALB/c mice (female)

Parasite Strain:

-

Trypanosoma cruzi (e.g., Tulahuen or Y strain)

Drug Formulation:

-

This compound is suspended in a suitable vehicle for oral administration (e.g., 5% gum arabic in sterile PBS with 0.5% Tween 80).

Procedure for Acute Model:

-

Infect mice intraperitoneally with a lethal dose of T. cruzi trypomastigotes (e.g., 1 × 10⁵ organisms).

-

One day post-infection, begin oral treatment with this compound (25 mg/kg) or vehicle control, administered twice daily for 30 days.

-

Monitor parasitemia levels in the blood at regular intervals.

-

Record survival rates for each group.

-

At the end of the treatment period, sacrifice a subset of mice and collect blood and tissues for quantitative PCR (qPCR) analysis to determine parasite load.

Procedure for Chronic Model:

-

Infect mice intraperitoneally with a low dose of T. cruzi trypomastigotes (e.g., 50 organisms) to establish a chronic infection.

-

At 90 days post-infection, begin oral treatment with this compound (25 mg/kg) or vehicle control, administered twice daily for 30 days.

-

Following the treatment period, subject the mice to immunosuppressive therapy (e.g., cyclophosphamide) to induce relapse in any remaining parasites.

-

Monitor for the reappearance of parasitemia.

-

Record survival rates.

-

Perform qPCR on blood and tissues to confirm parasitological cure.

Conclusion

The this compound molecule represents a significant advancement in the search for a safe and effective treatment for Chagas disease. Its potent and selective inhibition of Trypanosoma cruzi CYP51, coupled with its remarkable efficacy in preclinical models of both acute and chronic disease, positions it as a leading candidate for clinical development. The data and protocols presented in this technical guide provide a comprehensive foundation for further research and development efforts aimed at bringing this promising therapeutic to patients in need. Continued investigation into its long-term safety, detailed pharmacokinetic and pharmacodynamic profiles, and efficacy against a broader range of T. cruzi strains will be crucial next steps in its journey to the clinic.

References

- 1. scienceopen.com [scienceopen.com]

- 2. In Vitro and In Vivo Studies of the Antiparasitic Activity of Sterol 14α-Demethylase (CYP51) Inhibitor this compound against Drug-Resistant Strains of Trypanosoma cruzi - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Development of a Fluorescence-based Trypanosoma cruzi CYP51 Inhibition Assay for Effective Compound Triaging in Drug Discovery Programmes for Chagas Disease | PLOS Neglected Tropical Diseases [journals.plos.org]

VNI for Chagas Disease: A Technical Guide for Researchers

An In-depth Examination of a Promising CYP51 Inhibitor for the Treatment of Trypanosoma cruzi Infection

Chagas disease, caused by the protozoan parasite Trypanosoma cruzi, remains a significant global health challenge, affecting millions of people, primarily in Latin America.[1][2][3][4] The current therapeutic options, benznidazole and nifurtimox, are limited by significant toxicity and variable efficacy, particularly in the chronic phase of the disease.[1][3][5] This has spurred the search for novel, safer, and more effective chemotherapeutic agents. Among the promising candidates is VNI ((R)-N-(1-(2,4-dichlorophenyl)-2-(1H-imidazol-1-yl)ethyl)-4-(5-phenyl-1,3,4-oxadiazol-2-yl)benzamide), a potent and selective inhibitor of the T. cruzi sterol 14α-demethylase (CYP51).[1][2][3] This technical guide provides a comprehensive overview of the research on this compound for the treatment of Chagas disease, tailored for researchers, scientists, and drug development professionals.

Mechanism of Action: Targeting Sterol Biosynthesis

This compound's primary mechanism of action is the inhibition of CYP51, a critical enzyme in the sterol biosynthesis pathway of T. cruzi.[1][6][7] Unlike their mammalian hosts, which can utilize dietary cholesterol, T. cruzi relies on the endogenous synthesis of sterols, such as ergosterol-like products, for its survival, membrane integrity, and cell replication.[1][7][8] By blocking CYP51, this compound disrupts this essential pathway, leading to the depletion of vital sterols and the accumulation of toxic methylated sterol precursors, ultimately resulting in parasite death.[1][7]

The following diagram illustrates the targeted step in the T. cruzi sterol biosynthesis pathway.

Caption: this compound inhibits the CYP51 enzyme in the T. cruzi sterol biosynthesis pathway.

In Vitro Efficacy

This compound has demonstrated potent activity against various forms of T. cruzi in vitro, including bloodstream trypomastigotes and intracellular amastigotes.[1][7] Studies have consistently shown its superiority over other azole compounds like posaconazole and ravuconazole in clearing T. cruzi from infected cells.[1][2]

| Parameter | T. cruzi Strain | This compound | Posaconazole | Ravuconazole | Benznidazole | Reference |

| EC50 (Cardiomyocytes) | Tulahuen | 1.3 nM | 5 nM | 5 nM | - | [1] |

| EC50 (Bloodstream Trypomastigotes) | Y | 11 µM | - | - | - | [7] |

| EC50 (Culture-derived Trypomastigotes) | Y | ~3.0 µM | - | - | - | [7] |

| EC50 (Culture-derived Trypomastigotes) | Colombiana | ~3.0 µM | - | - | - | [7] |

| EC50 (Intracellular Amastigotes) | Y | 0.9 ± 0.2 µM | - | - | - | [7] |

| EC90 (Intracellular Amastigotes) | Y | 38 µM | - | - | - | [7] |

In Vivo Efficacy in Animal Models

Preclinical studies using murine models of Chagas disease have provided compelling evidence for the efficacy of this compound in both acute and chronic phases of the infection.[1][3][5] Oral administration of this compound has been shown to achieve complete parasitological clearance and 100% survival in infected mice.[1][2][3]

| Study Phase | T. cruzi Strain | Animal Model | This compound Dosage | Treatment Duration | Key Outcomes | Reference |

| Acute | Tulahuen | BALB/c mice | 25 mg/kg (twice daily) | 30 days | 100% parasitological clearance, 100% survival | [1] |

| Chronic | Tulahuen | BALB/c mice | 25 mg/kg (twice daily) | 30 days | 100% parasitological clearance after immunosuppression, 100% survival | [1] |

| Acute | Y | Swiss mice (female) | 25 mg/kg (twice daily) | 30 days | 99.8% reduction in parasitemia | [9] |

| Acute | Y | Swiss mice (male) | 25 mg/kg (twice daily) | 30 days | 86% reduction in parasitemia | [9] |

| Acute | Y | Swiss mice | 25 mg/kg (twice daily) | - | >91-100% reduction in peak parasitemia, 100% survival | [10][11][12] |

| Acute | Colombiana | Swiss mice | 25 mg/kg (twice daily) | - | High antiparasitic efficacy | [7] |

Pharmacokinetics and Safety Profile

Pharmacokinetic studies in mice have shown that this compound is orally bioavailable and maintains plasma concentrations exceeding the effective concentration against T. cruzi for extended periods.[1] A single oral dose of 25 mg/kg resulted in plasma levels that remained above the EC99 for intracellular amastigotes by more than 5000-fold for over 8 hours.[1] Furthermore, this compound exhibits a high selectivity index, with low toxicity observed in mammalian cells.[1][13] Preclinical studies have reported no observable side effects in mice treated with curative doses.[1][14]

Experimental Protocols

In Vitro Cardiomyocyte Infection Assay

This protocol is adapted from studies evaluating the efficacy of this compound against intracellular T. cruzi.[1]

Caption: Workflow for assessing this compound's in vitro efficacy against T. cruzi in cardiomyocytes.

Methodology:

-

Cell Culture: Cardiomyocyte monolayers are cultured in 96-well plates in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS).

-

Infection: Cells are infected with green fluorescent protein (GFP)-expressing T. cruzi trypomastigotes.

-

Drug Treatment: After a 24-hour infection period, the medium is replaced with fresh medium containing various concentrations of this compound, control drugs (e.g., posaconazole, ravuconazole), or vehicle (DMSO).

-

Incubation: The plates are incubated for an additional 48 to 72 hours to allow for parasite multiplication.

-

Quantification: Parasite load is quantified by measuring the GFP fluorescence using a fluorometer. The results are expressed as relative fluorescence units (RFU).

-

Microscopy (Optional): For visualization, infected monolayers in chamber slides can be fixed, stained with DAPI (for nuclei) and phalloidin (for actin), and observed under a fluorescence microscope.

Murine Model of Acute Chagas Disease

This protocol is based on the methodology used to establish the curative efficacy of this compound in acutely infected mice.[1]

Caption: Experimental workflow for evaluating this compound in a murine model of acute Chagas disease.

Methodology:

-

Animals: Female BALB/c mice (8 weeks old) are used.

-

Infection: Mice are infected intraperitoneally with 1 x 10^5 bloodstream trypomastigotes of the T. cruzi Tulahuen strain.

-

Treatment: Treatment begins 24 hours post-infection. This compound is administered by oral gavage at a dose of 25 mg/kg twice daily for 30 days. The control group receives the vehicle (e.g., 5% DMSO in 5% sterile Arabic gum).

-

Monitoring Parasitemia: Parasitemia is monitored by counting parasites in a 5 µL sample of tail blood under a microscope.

-

Survival: Survival of the mice is monitored daily.

-

Assessment of Cure: At the end of the study, parasitological cure is confirmed by quantitative PCR (qPCR) on blood and various tissue samples (e.g., heart, skeletal muscle) to detect any remaining parasite DNA.

Murine Model of Chronic Chagas Disease

This protocol details the experimental design to assess this compound's efficacy in the chronic phase of the infection.[1]

Methodology:

-

Animals and Infection: Female BALB/c mice are infected with a low dose of T. cruzi Tulahuen strain (e.g., 50 bloodstream forms) to establish a chronic infection.

-

Chronic Phase Establishment: The infection is allowed to progress for 90 days, by which time parasitemia is typically undetectable by microscopy.

-

Treatment: this compound (25 mg/kg) or vehicle is administered orally twice daily for 30 days.

-

Immunosuppression: To test for sterile cure, mice are immunosuppressed with cyclophosphamide (e.g., 6 injections of 100 mg/kg) between 50 and 70 days after the end of treatment to reactivate any latent infection.

-

Monitoring: Parasitemia is monitored after immunosuppression to detect any relapse.

-

Confirmation of Cure: qPCR analysis of blood and tissues is performed to confirm the absence of parasite DNA.

Future Directions and Conclusion

This compound stands out as a highly promising drug candidate for Chagas disease, demonstrating potent in vitro and in vivo activity, including curative efficacy in both acute and chronic murine models.[1][3] Its favorable pharmacokinetic profile, low toxicity, and relatively low production cost further enhance its potential for clinical development.[1][6][13][14]

Further research is warranted to evaluate the efficacy of this compound against a broader range of clinically relevant T. cruzi strains and in different animal models.[13] Additionally, combination therapies with existing drugs like benznidazole could be explored to potentially shorten treatment duration and reduce the risk of drug resistance. The compelling preclinical data strongly support the advancement of this compound into clinical trials to determine its safety and efficacy in humans.[1][13]

References

- 1. This compound Cures Acute and Chronic Experimental Chagas Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. This compound cures acute and chronic experimental Chagas disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. academic.oup.com [academic.oup.com]

- 5. In Vitro and In Vivo Studies of the Antiparasitic Activity of Sterol 14α-Demethylase (CYP51) Inhibitor this compound against Drug-Resistant Strains of Trypanosoma cruzi - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Organocatalytic, Enantioselective Synthesis of this compound: A Robust Therapeutic Development Platform for Chagas, a Neglected Tropical Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 7. journals.asm.org [journals.asm.org]

- 8. Targeting Trypanosoma cruzi Sterol 14α-Demethylase (CYP51) - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Different Therapeutic Outcomes of Benznidazole and this compound Treatments in Different Genders in Mouse Experimental Models of Trypanosoma cruzi Infection - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Antitrypanosomal Activity of Sterol 14α-Demethylase (CYP51) Inhibitors this compound and VFV in the Swiss Mouse Models of Chagas Disease Induced by the Trypanosoma cruzi Y Strain - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Antitrypanosomal Activity of Sterol 14α-Demethylase (CYP51) Inhibitors this compound and VFV in the Swiss Mouse Models of Chagas Disease Induced by the Trypanosoma cruzi Y Strain. - National Genomics Data Center (CNCB-NGDC) [ngdc.cncb.ac.cn]

- 12. Antitrypanosomal Activity of Sterol 14α-Demethylase (CYP51) Inhibitors this compound and VFV in the Swiss Mouse Models of Chagas Disease Induced by the Trypanosoma cruzi Y Strain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Advances in preclinical approaches to Chagas disease drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 14. This compound (molecule) - Wikipedia [en.wikipedia.org]

VNI Sterol 14α-Demethylase Inhibitor Activity: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the activity of VNI, a potent inhibitor of sterol 14α-demethylase (CYP51), a critical enzyme in the fungal ergosterol biosynthesis pathway. This compound, chemically known as (R)-N-(1-(2,4-dichlorophenyl)-2-(1H-imidazol-1-yl)ethyl)-4-(5-phenyl-1,3,4-oxadiazol-2-yl)benzamide, has demonstrated significant antifungal properties, particularly against pathogenic fungi such as Aspergillus fumigatus and Candida albicans. This document outlines the mechanism of action, quantitative inhibitor data, and detailed experimental protocols for the evaluation of this compound and its derivatives.

Core Mechanism of Action

This compound exerts its antifungal effect by targeting and inhibiting sterol 14α-demethylase (CYP51), a cytochrome P450 enzyme essential for the conversion of lanosterol to ergosterol.[1] Ergosterol is a vital component of the fungal cell membrane, playing a crucial role in maintaining membrane fluidity, integrity, and the function of membrane-bound enzymes.[2][3]

The inhibitory action of this compound involves the nitrogen atom of its imidazole ring coordinating with the heme iron atom in the active site of CYP51.[4] This binding prevents the enzyme from interacting with its natural substrate, lanosterol, thereby blocking the 14α-demethylation step.[5] The subsequent depletion of ergosterol and accumulation of toxic 14α-methylated sterols disrupt the fungal cell membrane, leading to growth inhibition and cell death.[6][7]

Quantitative Inhibitor Activity

The potency of this compound and its derivatives has been quantified through various in vitro assays, including enzymatic inhibition (IC50) and minimum inhibitory concentration (MIC) against fungal cells. The data presented below is a summary from multiple studies.

Enzymatic Inhibition Data (CYP51)

| Compound | Fungal Species | IC50 (µM) | Reference |

| This compound | Aspergillus fumigatus | >25 | [8] |

| This compound | Candida albicans | Not Specified | [9] |

| This compound Derivative 'e' | Aspergillus fumigatus (T318I mutant) | Potent Inhibition | [8] |

| This compound Derivative 'f' | Aspergillus fumigatus (T318I mutant) | Potent Inhibition | [8] |

| VFV | Homo sapiens | 0.5 | [10] |

Note: IC50 is the concentration of an inhibitor required to reduce the activity of an enzyme by 50%. A lower IC50 value indicates a more potent inhibitor. It is important to note that human CYP51 is generally more resistant to inhibition by this compound and its derivatives compared to fungal orthologs.[8][10]

Antifungal Activity Data (MIC)

| Compound | Fungal Species | MIC Range (µg/mL) | Reference |

| This compound Derivatives | Aspergillus fumigatus | MIC values lower than this compound | [11] |

| T-2307 (Arylamidine) | Candida spp. | 0.00025 - 0.0078 | [12] |

| T-2307 (Arylamidine) | Cryptococcus neoformans | 0.0039 - 0.0625 | [12] |

| T-2307 (Arylamidine) | Aspergillus spp. | 0.0156 - 4 | [12] |

| T-2307 (Arylamidine) | Cryptococcus gattii | 0.0078 - 0.0625 | [13] |

Note: MIC (Minimum Inhibitory Concentration) is the lowest concentration of an antimicrobial drug that will inhibit the visible growth of a microorganism after overnight incubation. T-2307 is another antifungal agent that acts on mitochondrial membrane potential, and its data is included for comparative context of potent antifungal activity.[14][15]

Signaling Pathways and Experimental Workflows

Visual representations of the core biological pathway, the mechanism of inhibitor action, and a typical experimental workflow are provided below to facilitate understanding.

Caption: Fungal Ergosterol Biosynthesis Pathway.

Caption: this compound Mechanism of Action on CYP51.

Caption: Experimental Workflow for this compound Inhibitor Evaluation.

Experimental Protocols

CYP51 Reconstitution and Inhibition Assay (IC50 Determination)

This protocol describes the in vitro reconstitution of the CYP51 enzyme system to determine the inhibitory concentration (IC50) of test compounds.

a. Materials and Reagents:

-

Recombinant fungal CYP51 (e.g., from A. fumigatus or C. albicans) expressed in E. coli membranes.[16]

-

Recombinant NADPH-cytochrome P450 reductase (CPR).[16]

-

Lanosterol (substrate).[17]

-

L-α-1,2-dilauroyl-sn-glycerophosphocholine (DLPC).[10]

-

Isocitrate dehydrogenase and sodium isocitrate.[10]

-

NADPH.[16]

-

This compound or derivative compounds dissolved in a suitable solvent (e.g., DMSO).

-

Reaction buffer (e.g., 50 mM potassium phosphate buffer, pH 7.2, containing 10% glycerol).[10]

b. Procedure:

-

Prepare a reaction mixture containing CYP51, CPR, DLPC, isocitrate dehydrogenase, and sodium isocitrate in the reaction buffer.[10]

-

Add varying concentrations of the this compound inhibitor to the reaction mixture and incubate for a specified time (e.g., 10 minutes) at 37°C.[17]

-

Initiate the enzymatic reaction by adding NADPH.[16]

-

Incubate the reaction for a defined period (e.g., 15-60 minutes) at 37°C with shaking.

-

Stop the reaction and extract the sterols using an organic solvent (e.g., ethyl acetate).

-

Analyze the sterol composition using gas chromatography-mass spectrometry (GC-MS) to quantify the conversion of lanosterol to its 14α-demethylated product.[17]

-

Calculate the percentage of inhibition for each inhibitor concentration and determine the IC50 value by plotting the inhibition percentage against the inhibitor concentration.[16]

Broth Microdilution Assay (MIC Determination)

This method is used to determine the minimum inhibitory concentration (MIC) of an antifungal agent against a specific fungal strain, following guidelines from the Clinical and Laboratory Standards Institute (CLSI).

a. Materials and Reagents:

-

Fungal isolate (e.g., C. albicans, A. fumigatus).

-

Standardized inoculum of the fungal isolate.

-

RPMI 1640 medium.

-

96-well microtiter plates.

-

This compound or derivative compounds.

b. Procedure:

-

Prepare serial twofold dilutions of the this compound compound in RPMI 1640 medium in the wells of a 96-well plate.

-

Add a standardized fungal inoculum to each well.

-

Include a positive control (fungus without inhibitor) and a negative control (medium only).

-

Incubate the plates at 35°C for 24-48 hours.

-

Determine the MIC as the lowest concentration of the compound that causes a significant inhibition of visible fungal growth compared to the positive control.

In Vivo Murine Model of Systemic Infection

Animal models are crucial for evaluating the in vivo efficacy of antifungal compounds. A murine model of disseminated candidiasis is a common example.

a. Materials and Methods:

-

Immunocompetent or immunosuppressed mice (e.g., BALB/c or ICR).

-

Pathogenic fungal strain (e.g., C. albicans).

-

This compound or derivative compound formulated for administration (e.g., oral gavage, intravenous injection).

b. Procedure:

-

Infect mice with a lethal or sublethal dose of the fungal pathogen, typically via intravenous injection.

-

Administer the this compound compound at various doses and schedules (e.g., once or twice daily for a specified number of days).

-

Include a control group of infected mice receiving a vehicle control.

-

Monitor the mice for survival over a period of time (e.g., 21-30 days).

-

In sublethal infection models, sacrifice mice at specific time points and determine the fungal burden in target organs (e.g., kidneys, brain, lungs) by plating homogenized tissue on selective agar.[12][13]

-

Evaluate the efficacy of the treatment based on increased survival rates and/or reduction in fungal burden compared to the control group.[12]

Conclusion

This compound and its derivatives represent a promising class of antifungal agents that specifically target the fungal sterol 14α-demethylase. The data and protocols presented in this guide provide a comprehensive resource for researchers and drug development professionals working on the characterization and optimization of these inhibitors. The provided visualizations offer a clear understanding of the underlying mechanisms and experimental approaches. Further research focusing on structure-activity relationships and pharmacokinetic properties will be essential for the clinical development of novel antifungal therapies based on the this compound scaffold.

References

- 1. Sterol 14-demethylase - Wikipedia [en.wikipedia.org]

- 2. Ergosterol Is Critical for Sporogenesis in Cryptococcus neoformans - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. journals.asm.org [journals.asm.org]

- 5. Structural analyses of Candida albicans sterol 14α-demethylase complexed with azole drugs address the molecular basis of azole-mediated inhibition of fungal sterol biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Isavuconazole and voriconazole inhibition of sterol 14α-demethylases (CYP51) from Aspergillus fumigatus and Homo sapiens - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Antifungal Drug Resistance: Molecular Mechanisms in Candida albicans and Beyond - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Validation of Human Sterol 14α-Demethylase (CYP51) Druggability: Structure-Guided Design, Synthesis, and Evaluation of Stoichiometric, Functionally Irreversible Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Sterol 14α-Demethylase Structure-Based Design of this compound (( R)- N-(1-(2,4-Dichlorophenyl)-2-(1 H-imidazol-1-yl)ethyl)-4-(5-phenyl-1,3,4-oxadiazol-2-yl)benzamide)) Derivatives To Target Fungal Infections: Synthesis, Biological Evaluation, and Crystallographic Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Human sterol 14α-demethylase as a target for anticancer chemotherapy: towards structure-aided drug design - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Sterol 14α−Demethylase Structure-Based Design of this compound ((R)-N−(l- (2,4-Dichlorophenyl)-2-(1H−imidazol-1-yl)ethyl)-4-(5-phenyl-1,3,4- oxadiazol-2-yl)benzamide)) Derivatives To Target Fungal Infections: Synthesis, Biological Evaluation, and Crystallographic Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 12. In vitro and in vivo antifungal activities of T-2307, a novel arylamidine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. In vitro and in vivo antifungal activities of T-2307, a novel arylamidine, against Cryptococcus gattii: an emerging fungal pathogen - PMC [pmc.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

- 15. researchgate.net [researchgate.net]

- 16. In Vitro Biochemical Study of CYP51-Mediated Azole Resistance in Aspergillus fumigatus - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Azole Affinity of Sterol 14α-Demethylase (CYP51) Enzymes from Candida albicans and Homo sapiens - PMC [pmc.ncbi.nlm.nih.gov]

Navigating the Clinical Path of VNI (Vinorelbine): An In-depth Technical Guide to Pharmacokinetics and Oral Bioavailability

Disclaimer: The term "VNI" is an ambiguous abbreviation. This guide focuses on the well-established anti-cancer drug Vinorelbine, for which "this compound" is a common shorthand in clinical and research settings. No publicly available pharmacokinetic data currently exists for inhibitors of Vestigial-like 1 (VGLL1), another potential interpretation of "this compound." This document is intended for researchers, scientists, and drug development professionals.

Executive Summary

Vinorelbine, a semi-synthetic vinca alkaloid, is a cornerstone in the treatment of non-small cell lung cancer and metastatic breast cancer.[1] Its clinical efficacy is intrinsically linked to its pharmacokinetic profile, which governs its absorption, distribution, metabolism, and excretion (ADME). This guide provides a comprehensive overview of the pharmacokinetics and oral bioavailability of Vinorelbine, presenting key quantitative data in structured tables, detailing experimental methodologies, and visualizing complex processes through diagrams. Understanding these parameters is critical for optimizing dosing strategies, managing toxicities, and exploring new therapeutic applications.

Pharmacokinetic Profile of Vinorelbine

The pharmacokinetic profile of Vinorelbine is characterized by rapid absorption after oral administration, extensive tissue distribution, significant hepatic metabolism, and a long terminal half-life.[1][2] Plasma drug disposition is best described by a triphasic model.[3]

Absorption and Oral Bioavailability

Oral administration of Vinorelbine offers a convenient alternative to the intravenous route. The drug is rapidly absorbed, with peak serum concentrations typically reached within 1.5 to 3 hours.[4] However, the oral bioavailability of Vinorelbine is moderate and can be variable, primarily due to a significant first-pass metabolism in the liver.[1][3]

Table 1: Oral Bioavailability and Absorption of Vinorelbine in Humans

| Parameter | Value | Reference |

| Mean Absolute Bioavailability | 27% - 43% | [1][5] |

| Time to Peak Concentration (Tmax) | 0.91 - 2 hours | [1][3] |

| Formulation | Liquid-filled soft gelatin capsule | [1][3] |

Distribution

Vinorelbine exhibits a large volume of distribution, indicating extensive penetration into tissues.[2] It is highly bound to blood components, particularly platelets and lymphocytes, and also to plasma proteins such as alpha 1-acid glycoprotein, albumin, and lipoproteins.[2] Notably, concentrations in lung tissue can be up to 300-fold higher than in serum, which is clinically significant for its use in non-small cell lung cancer.[1]

Table 2: Distribution Characteristics of Vinorelbine in Humans

| Parameter | Value | Reference |

| Steady-State Volume of Distribution (Vss) | 20.02 ± 8.55 L/kg | [3] |

| Central Volume of Distribution (Vc) | 0.66 ± 0.46 L/kg | [3] |

| Protein Binding | High (primarily to platelets, lymphocytes, and plasma proteins) | [2] |

Metabolism

The liver is the primary site of Vinorelbine metabolism, primarily mediated by the cytochrome P450 isoenzyme CYP3A4.[6] The major metabolite is deacetylvinorelbine, which possesses antitumor activity similar to the parent compound.[6] Other minor metabolites, such as vinorelbine N-oxide, have also been identified.[2]

Excretion

Vinorelbine and its metabolites are eliminated primarily through the biliary-fecal route.[2] Urinary excretion of the unchanged drug is a minor pathway, accounting for less than 20% of the administered dose.[2]

Table 3: Elimination and Clearance of Vinorelbine in Humans

| Parameter | Value | Reference |

| Terminal Half-Life (t1/2) | 18 - 49 hours | [3][7] |

| Total Body Clearance | 0.80 ± 0.68 L/h/kg (approaching hepatic blood flow) | [3] |

| Primary Route of Elimination | Fecal | [1] |

| Urinary Excretion (unchanged drug) | < 20% | [2] |

Experimental Protocols

The following sections detail the methodologies employed in key pharmacokinetic studies of Vinorelbine.

Oral Bioavailability Study Protocol

A common study design to determine the absolute oral bioavailability of Vinorelbine involves a randomized, crossover trial in patients with solid tumors.[5][7]

Methodological Details:

-

Patient Population: Patients with histologically or cytologically confirmed solid tumors.[7]

-

Dosing: A single intravenous dose (e.g., 30 mg/m²) and a single oral dose (e.g., 80 mg/m²) administered in a crossover fashion with a washout period of at least one week.[5]

-

Sample Collection: Serial blood samples are collected at predefined time points before and after drug administration (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, 24, 48, 72, 96, and 120 hours).[8]

-

Analytical Method: Vinorelbine concentrations in plasma or whole blood are determined using a validated high-performance liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.[7]

-

Pharmacokinetic Analysis: Non-compartmental analysis is used to determine pharmacokinetic parameters such as the area under the plasma concentration-time curve (AUC), maximum plasma concentration (Cmax), and time to Cmax (Tmax). Absolute bioavailability (F) is calculated as the dose-normalized ratio of AUC after oral administration to AUC after intravenous administration.

In Vitro Metabolism Studies

To investigate the metabolic pathways of Vinorelbine, in vitro studies using human liver microsomes are conducted.

Methodological Details:

-

Incubation: Vinorelbine is incubated with human liver microsomes in the presence of NADPH.

-

Metabolite Identification: The reaction mixture is analyzed by LC-MS/MS to identify and characterize the metabolites formed.

-

Enzyme Phenotyping: Specific inhibitors of cytochrome P450 enzymes are used to identify the primary enzyme responsible for Vinorelbine metabolism (CYP3A4).

Mechanism of Action and Signaling Pathway

Vinorelbine exerts its cytotoxic effect by interfering with microtubule dynamics, a critical process for cell division.

References

- 1. Clinical pharmacokinetics of vinorelbine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. go.drugbank.com [go.drugbank.com]

- 3. Pharmacokinetic, bioavailability, and feasibility study of oral vinorelbine in patients with solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. m.youtube.com [m.youtube.com]

- 5. Oral vinorelbine pharmacokinetics and absolute bioavailability study in patients with solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. go.drugbank.com [go.drugbank.com]

- 7. The absolute bioavailability of oral vinorelbine in patients with solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. A Phase I Comparative Pharmacokinetic and Safety Study of Two Intravenous Formulations of Vinorelbine in Patients With Advanced Non-Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]

Audience: Researchers, scientists, and drug development professionals.

An In-Depth Technical Guide to the In Vitro Efficacy of VNI Against Trypanosoma cruzi

Abstract

Chagas disease, caused by the protozoan parasite Trypanosoma cruzi, remains a significant global health challenge with limited therapeutic options.[1][2] Current treatments suffer from toxicity and variable efficacy, necessitating the development of novel, safer, and more effective drugs.[1][2] this compound, a potent and selective small-molecule inhibitor of the T. cruzi sterol 14α-demethylase (CYP51), has emerged as a highly promising therapeutic candidate.[1][2][3] This document provides a comprehensive technical overview of the in vitro efficacy of this compound against T. cruzi, presenting key quantitative data, detailed experimental protocols, and visualizations of its mechanism of action and experimental workflows.

Core Mechanism of Action: Inhibition of Sterol Biosynthesis

This compound exerts its trypanocidal effect by targeting a crucial enzyme in the parasite's ergosterol biosynthesis pathway.[1][3] Like other azole antifungals, this compound is a potent inhibitor of sterol 14α-demethylase (CYP51), a cytochrome P450 enzyme essential for parasite membrane integrity.[1][4] By inhibiting CYP51, this compound blocks the conversion of lanosterol to ergosterol, the primary sterol in the T. cruzi cell membrane. This disruption leads to the accumulation of toxic methylated sterol precursors and a depletion of ergosterol, ultimately compromising the parasite's membrane structure and function, leading to cell death.[1]

Quantitative In Vitro Efficacy

Cellular-level experiments demonstrate that this compound is exceptionally potent against the intracellular amastigote form of T. cruzi, which is the replicative stage responsible for pathology in the mammalian host. Its efficacy surpasses that of other well-known azole compounds, such as posaconazole and ravuconazole.

Table 1: Comparative In Vitro Efficacy Against T. cruzi Amastigotes

| Compound | Metric | Value (nM) | Host Cell Type | Selectivity Index¹ | Reference |

|---|---|---|---|---|---|

| This compound | EC₅₀ | 1.3 | Cardiomyocytes | >50,000 | [1] |

| Posaconazole | EC₅₀ | 5.0 | Cardiomyocytes | - | [1] |

| Ravuconazole | EC₅₀ | >5.0 | Cardiomyocytes | - | [1] |

| This compound | Clearing Conc. ² | 7.5 | Cardiomyocytes | - | [1][4] |

| Posaconazole | Clearing Conc.² | >30 | Cardiomyocytes | - | [1][4] |

| Ravuconazole | Clearing Conc.² | >30 | Cardiomyocytes | - |[1][4] |

¹ Selectivity Index calculated as EC₅₀ in mammalian cells (HL60, >50 µM) / EC₅₀ in T. cruzi amastigotes.[1] ² Concentration required to clear T. cruzi infection from the cardiomyocyte monolayer.[1][4]

Detailed Experimental Protocols

The following sections describe a generalized protocol for determining the in vitro efficacy of compounds against intracellular T. cruzi amastigotes, based on methodologies reported in the literature.[1][5][6][7]

Parasite and Host Cell Culture

-

Parasite Strain: T. cruzi strains, such as Tulahuen or CL Brener, are commonly used.[1][5] For simplified quantification, strains genetically engineered to express reporter proteins like Green Fluorescent Protein (GFP) or β-galactosidase are often employed.[1][6][7]

-

Host Cell Line: Mammalian cell lines permissive to T. cruzi infection are used, such as Vero cells (monkey kidney epithelial cells), NIH-3T3 fibroblasts, or primary cardiomyocytes.[1][5][8] Cells are maintained in appropriate culture media (e.g., DMEM or RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics at 37°C in a 5% CO₂ atmosphere.[5][6]

Intracellular Amastigote Proliferation Assay

This assay quantifies the ability of a compound to inhibit the replication of amastigotes within a host cell monolayer.

-

Cell Seeding: Host cells are seeded into 96- or 384-well microplates and incubated overnight to allow for adherence.[6][7]

-

Infection: The host cell monolayer is infected with tissue culture-derived trypomastigotes at a defined multiplicity of infection (MOI), typically ranging from 5 to 10.[5][7] The plates are incubated for several hours (e.g., 2-24 hours) to allow for parasite invasion.[1][6]

-

Removal of Extracellular Parasites: After the infection period, the supernatant containing non-invading trypomastigotes is aspirated, and the cell monolayer is washed multiple times with sterile phosphate-buffered saline (PBS) or culture medium.[5][9]

-

Compound Treatment: Fresh medium containing serial dilutions of this compound or other test compounds is added to the wells. Control wells receive the drug vehicle (e.g., DMSO) alone.[1]

-

Incubation: The plates are incubated for a period of 72 to 120 hours to allow for amastigote replication in the control wells.[1][5]

-

Quantification of Parasite Load:

-

Fluorescence-Based: If using GFP-expressing parasites, the total fluorescence per well is measured using a plate reader. This serves as a direct proxy for the parasite load.[1]

-

Enzyme-Based: For β-galactosidase-expressing parasites, a substrate solution (e.g., CPRG) is added. The resulting colorimetric change, proportional to enzyme activity and thus parasite number, is read at a specific wavelength (e.g., 570 nm).[6]

-

High-Content Imaging: Cells are fixed, permeabilized, and stained with a nuclear dye (e.g., Hoechst 33342). Automated microscopy and image analysis software are used to count the number of host cells and intracellular parasites (amastigotes) per cell.[5]

-

-

Data Analysis: The data is normalized to the control wells (0% inhibition) and a positive control for 100% inhibition (e.g., a high concentration of benznidazole).[5] Dose-response curves are generated, and the 50% effective concentration (EC₅₀) or 50% inhibitory concentration (IC₅₀) is calculated using non-linear regression analysis.[5][7]

Conclusion

The available in vitro data compellingly demonstrates that this compound is a highly potent inhibitor of Trypanosoma cruzi replication. Its exceptional potency at nanomolar concentrations, coupled with a very high selectivity index, underscores its potential as a superior drug candidate compared to existing azoles.[1] The well-defined mechanism of action, targeting the essential CYP51 enzyme, provides a solid foundation for its further development. The standardized and robust in vitro assays detailed herein are critical tools for screening and characterizing novel anti-chagasic compounds, and they have successfully validated the significant promise of this compound in the drug discovery pipeline for Chagas disease.

References

- 1. This compound Cures Acute and Chronic Experimental Chagas Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound cures acute and chronic experimental Chagas disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Organocatalytic, Enantioselective Synthesis of this compound: A Robust Therapeutic Development Platform for Chagas, a Neglected Tropical Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 4. academic.oup.com [academic.oup.com]

- 5. Development of Trypanosoma cruzi in vitro assays to identify compounds suitable for progression in Chagas’ disease drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 6. academic.oup.com [academic.oup.com]

- 7. In Vitro and In Vivo High-Throughput Assays for the Testing of Anti-Trypanosoma cruzi Compounds | PLOS Neglected Tropical Diseases [journals.plos.org]

- 8. Identification of Trypanosoma cruzi Growth Inhibitors with Activity In Vivo within a Collection of Licensed Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Development of Trypanosoma cruzi in vitro assays to identify compounds suitable for progression in Chagas’ disease drug discovery | PLOS Neglected Tropical Diseases [journals.plos.org]

VNI Compound: A Technical Guide for Drug Development Professionals

An In-depth Examination of the Chemical Structure, Properties, and Mechanism of Action of a Promising Anti-Chagas Disease Agent

Introduction

VNI is an experimental small molecule drug candidate under investigation for the treatment of Chagas disease, an infectious illness caused by the protozoan parasite Trypanosoma cruzi.[1] Developed at Vanderbilt University, this compound has demonstrated significant efficacy in preclinical studies, curing both acute and chronic forms of the disease in murine models with high survival rates and no observable toxicity.[1][2] This technical guide provides a comprehensive overview of this compound's chemical structure, physicochemical properties, mechanism of action, and key experimental data, intended for researchers, scientists, and professionals in the field of drug development.

Chemical Structure and Physicochemical Properties

This compound, a derivative of imidazole and oxadiazole, is characterized by a specific stereochemistry that is crucial for its biological activity. Its structural details and physicochemical properties are summarized below.

Chemical Identifiers

The following table provides key identifiers for the this compound compound.

| Identifier | Value |

| Preferred IUPAC Name | N-[(1R)-1-(3,5-Dichlorophenyl)-2-(1H-imidazol-1-yl)ethyl]-4-(5-phenyl-1,3,4-oxadiazol-2-yl)benzamide[1] |

| CAS Number | 1246770-52-4[1] |

| ChEMBL ID | ChEMBL1236677[1] |

| PubChem CID | 49867823[1] |

| SMILES | c1ccc(cc1)c2nnc(o2)c3ccc(cc3)C(=O)N--INVALID-LINK--c5ccc(cc5Cl)Cl[1] |

| InChI Key | CJPLMXOWZZCYHJ-QHCPKHFHSA-N[1] |

Physicochemical Properties

Key physicochemical properties of the this compound compound are listed in the table below. Detailed experimental values for properties such as melting point, boiling point, and pKa are not widely available in the public domain.

| Property | Value |

| Chemical Formula | C₂₆H₁₉Cl₂N₅O₂[1] |

| Molar Mass | 504.37 g·mol⁻¹[1] |

| Appearance | White solid (presumed from synthesis descriptions) |

| Oral Bioavailability | Orally bioavailable in mouse models[1][2] |

Mechanism of Action

This compound functions as a potent and highly selective inhibitor of a critical enzyme in the Trypanosoma cruzi parasite: sterol 14α-demethylase (CYP51).[1][3] This enzyme is a cytochrome P450 monooxygenase essential for the biosynthesis of ergosterol and other vital sterols required for the integrity and function of the parasite's cell membrane.

The inhibitory action of this compound involves the coordination of one of its nitrogen atoms to the heme iron atom located in the active site of the CYP51 enzyme. This binding event blocks the normal catalytic activity of the enzyme, disrupting the sterol biosynthesis pathway. The resulting depletion of essential sterols compromises the parasite's cell membrane, leading to its death.[1] This mechanism provides a high degree of selectivity for the parasite's enzyme over homologous enzymes in mammals, contributing to this compound's low toxicity profile in preclinical studies.[1]

Figure 1: Mechanism of action of this compound targeting T. cruzi CYP51.

Biological Activity and Preclinical Efficacy

This compound has demonstrated potent antiparasitic activity in both in vitro and in vivo settings.

In Vitro Potency

In cellular experiments, this compound was shown to be highly effective at eradicating T. cruzi amastigotes (the replicative intracellular stage of the parasite) from infected cardiomyocytes.[1]

| Assay | Parameter | Value | Comparison |

| Anti-amastigote Activity | EC₅₀ | 1.3 nM[1] | More potent than Posaconazole (5 nM) and Ravuconazole (5 nM)[1] |

In Vivo Efficacy in Murine Models

This compound has been tested in mouse models of both acute and chronic Chagas disease, showing remarkable curative effects.[1]

| Study Type | Animal Model | Dosage | Efficacy |

| Acute Chagas Disease | Mice | 25 mg/kg, oral, twice daily for 30 days[1] | 100% parasitological clearance; 100% survival[1] |

| Chronic Chagas Disease | Mice | 25 mg/kg, oral, twice daily for 30 days[1] | 100% parasitological clearance after immunosuppression; 100% survival[1] |

Pharmacokinetics

While detailed pharmacokinetic parameters such as Cmax, Tmax, and half-life are not publicly available, studies have consistently described this compound as having "promising pharmacokinetics" and being orally bioavailable.[1][3] This is supported by its high efficacy when administered orally in animal models.[1]

Experimental Protocols

Detailed synthesis protocols for this compound are proprietary and not available in the public domain. However, based on published preclinical studies, generalized experimental workflows for assessing efficacy can be described.

General Protocol for In Vivo Efficacy Testing in a Murine Model

The following workflow outlines the key steps used to evaluate the efficacy of this compound in mouse models of Chagas disease.[1]

Figure 2: Experimental workflow for in vivo testing of this compound.

Methodological Notes:

-

Infection: Mice are infected intraperitoneally with a specific number of trypomastigotes. For acute models, a lethal dose is used, while for chronic models, a lower dose is administered.[1]

-

Treatment Formulation: this compound is prepared in a vehicle suitable for oral administration, such as a 5% stock solution in DMSO further dissolved in sterile 5% Arabic gum.[1]

-

Cure Verification: To confirm a sterile cure, especially in the chronic phase, treated animals are often immunosuppressed (e.g., with cyclophosphamide). A lack of resurgent parasitemia following this challenge is a strong indicator of successful parasite eradication.[1] This is typically confirmed by highly sensitive quantitative PCR (qPCR) on blood and various tissue samples.[1]

General Protocol for In Vitro Anti-Amastigote Assay

This workflow describes a typical cell-based assay to determine the potency (EC₅₀) of compounds against the intracellular amastigote form of T. cruzi.

Figure 3: Generalized workflow for an in vitro anti-amastigote assay.

Methodological Notes:

-

Reporter Parasites: Assays often use genetically modified T. cruzi strains that express a reporter protein like Green Fluorescent Protein (GFP) or β-galactosidase. This allows for a quantitative readout of parasite proliferation that is amenable to high-throughput screening.[1]

-

Host Cells: Various mammalian host cell lines can be used, including Vero cells or primary cardiomyocytes, the latter being highly relevant to Chagas disease pathology.[1]

-

Data Analysis: The measured signal (e.g., fluorescence) is plotted against the compound concentration, and a dose-response curve is fitted to calculate the EC₅₀ value, which is the concentration required to inhibit parasite growth by 50%.

Conclusion

The this compound compound represents a highly promising candidate for the treatment of Chagas disease. Its potent and selective mechanism of action, coupled with excellent efficacy, oral bioavailability, and a favorable safety profile in preclinical models, underscores its potential as a next-generation therapeutic.[1][2] The data presented in this guide highlight the key attributes of this compound and provide a foundation for further research and development efforts aimed at bringing this novel therapy to the clinic.

References

Preclinical Profile of VNI: A Potent Inhibitor of Trypanosoma cruzi for Chagas Disease

An In-depth Technical Guide for Researchers and Drug Development Professionals

This technical guide provides a comprehensive overview of the preclinical studies of VNI, a promising drug candidate for the treatment of Chagas disease. This compound, with the chemical name (R)-N-(1-(2,4-dichlorophenyl)-2-(1H-imidazol-1-yl) ethyl)-4-(5-phenyl-1,3,4-oxadiazol-2-yl)benzamide, is a potent and selective inhibitor of the Trypanosoma cruzi sterol 14α-demethylase (CYP51). This document summarizes key quantitative data, details experimental methodologies, and visualizes important pathways and workflows to support further research and development efforts in the field.

Mechanism of Action

This compound targets a crucial enzyme in the ergosterol biosynthesis pathway of Trypanosoma cruzi, the sterol 14α-demethylase (CYP51).[1][2][3][4][5] This enzyme is essential for the parasite to produce its own sterols, which are vital components of its cell membranes.[1][6] By inhibiting CYP51, this compound disrupts the integrity of the parasite's cell membrane, leading to its death.[5][6] The high selectivity of this compound for the parasite's enzyme over the human ortholog contributes to its favorable safety profile observed in preclinical studies.

Quantitative Data Summary

The following tables summarize the in vitro and in vivo efficacy of this compound against Trypanosoma cruzi.

Table 1: In Vitro Activity of this compound against Trypanosoma cruzi

| T. cruzi Strain | Parasite Stage | IC50 (nM) | Reference Drug | Reference Drug IC50 (nM) | Source |

| Tulahuen | Amastigotes | ~7.5 | Posaconazole | >7.5 | [5] |

| Tulahuen | Amastigotes | Not specified | Ravuconazole | >7.5 | [5] |

| Y | Amastigotes | Not specified | Benznidazole | Not specified | [7] |

| Colombiana | Amastigotes | Not specified | Benznidazole | Not specified | [7] |

Note: Specific IC50 values for Y and Colombiana strains were not detailed in the provided search results, but this compound showed high antiparasitic efficacy.

Table 2: In Vivo Efficacy of this compound in Murine Models of Chagas Disease

| Animal Model | T. cruzi Strain | Treatment Regimen | Key Findings | Source |

| BALB/c Mice (Acute) | Tulahuen | 25 mg/kg, oral, twice daily for 30 days | 100% parasitological clearance, 100% survival | [1][7][8] |

| BALB/c Mice (Chronic) | Tulahuen | 25 mg/kg, oral, twice daily for 30 days | 100% parasitological clearance after immunosuppression, 100% survival | [1][7][8] |

| Swiss Mice (Acute) | Y | 25 mg/kg, oral, twice daily for 20 days | 91-100% peak parasitemia reduction, 100% survival | [3][4] |

| Swiss Mice (Acute) | Y | 50 mg/kg, oral, twice daily for 20 days | Suppressed parasitemia levels comparable to benznidazole (100 mg/kg), 100% survival | [7] |

| BALB/c Mice (Acute) | Colombiana | 25 mg/kg, oral, twice daily for 20 days | Suppressed parasitemia levels comparable to benznidazole (100 mg/kg), 100% survival | [7] |

| BALB/c Mice (Acute) | Colombiana | 50 mg/kg, oral, twice daily for 20 days | Suppressed parasitemia levels comparable to benznidazole (100 mg/kg), 100% survival | [7] |

Experimental Protocols

In Vitro Inhibition of T. cruzi Amastigotes in Cardiomyocytes

This protocol is based on the methodology described in preclinical studies of this compound.[5]

-

Cell Culture: Primary cultures of mouse cardiomyocytes are established in appropriate multi-well plates.

-

Infection: Cardiomyocyte monolayers are infected with green fluorescent protein (GFP)-expressing T. cruzi trypomastigotes.

-

Treatment: After a 24-hour infection period, the infected cells are treated with varying concentrations of this compound, posaconazole, ravuconazole, or a vehicle control (DMSO).

-

Incubation: The treated, infected cells are incubated for 72 hours to allow for parasite multiplication.

-

Quantification: Parasite multiplication within the cardiomyocytes is quantified by measuring the GFP fluorescence using a fluorometer.

-

Microscopy: For visualization, infected and treated cell monolayers are fixed, stained with 4′,6-diamidino-2-phenylindole (DAPI) to visualize DNA and Alexa Fluor 546 phalloidin to visualize cardiomyocyte actin myofibrils, and observed under a fluorescence microscope.

In Vivo Efficacy in a Murine Model of Acute Chagas Disease

This protocol is a summary of the methods used in the evaluation of this compound's in vivo efficacy.[1][7]

-

Animal Model: Female BALB/c mice (8 weeks old, weighing approximately 25 g) are used.

-

Infection: Mice are infected intraperitoneally with a lethal dose of bloodstream trypomastigotes of the T. cruzi Tulahuen strain (e.g., 1 x 10^5 organisms).

-

Treatment Initiation: Oral treatment with this compound (25 mg/kg) or the drug vehicle is initiated one day after infection.

-

Dosing Regimen: this compound is administered twice daily for 30 consecutive days via oral gavage.

-

Monitoring: Parasitemia is monitored regularly by counting parasites in tail blood samples. Animal survival is recorded daily.

-

Efficacy Assessment: At the end of the treatment period and follow-up, parasitological cure is assessed by methods such as PCR on blood and tissues (heart, spleen, liver, skeletal muscle) to detect any remaining parasite DNA.

In Vivo Efficacy in a Murine Model of Chronic Chagas Disease

This protocol outlines the methodology for assessing this compound's efficacy in a chronic infection model.[1]

-

Animal Model: Female BALB/c mice are used.

-

Infection: To establish a chronic infection, mice are infected intraperitoneally with a low dose of T. cruzi trypomastigotes (e.g., 50 organisms of the Tulahuen strain).

-

Establishment of Chronicity: The infection is allowed to progress for 90 days, by which time circulating parasites are typically undetectable.

-

Treatment: Oral treatment with this compound (25 mg/kg) or vehicle is administered twice daily for 30 days.

-

Immunosuppression: To assess for sterile cure, between 50 and 70 days after the end of treatment, mice are subjected to immunosuppression (e.g., with cyclophosphamide) to reactivate any latent infection.

-

Efficacy Assessment: Parasitemia is monitored following immunosuppression. Parasitological clearance is confirmed by PCR analysis of blood and various tissues.

Visualizations: Signaling Pathways and Experimental Workflows

References

- 1. journals.asm.org [journals.asm.org]

- 2. In vitro and in vivo studies of the antiparasitic activity of sterol 14α-demethylase (CYP51) inhibitor this compound against drug-resistant strains of Trypanosoma cruzi - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Antitrypanosomal Activity of Sterol 14α-Demethylase (CYP51) Inhibitors this compound and VFV in the Swiss Mouse Models of Chagas Disease Induced by the Trypanosoma cruzi Y Strain - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Antitrypanosomal Activity of Sterol 14α-Demethylase (CYP51) Inhibitors this compound and VFV in the Swiss Mouse Models of Chagas Disease Induced by the Trypanosoma cruzi Y Strain. - National Genomics Data Center (CNCB-NGDC) [ngdc.cncb.ac.cn]

- 5. Advances in preclinical approaches to Chagas disease drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 6. A class of sterol 14-demethylase inhibitors as anti-Trypanosoma cruzi agents - PMC [pmc.ncbi.nlm.nih.gov]

- 7. This compound Cures Acute and Chronic Experimental Chagas Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 8. This compound cures acute and chronic experimental Chagas disease - PubMed [pubmed.ncbi.nlm.nih.gov]

VNI Toxicity Profile in Murine Models: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

VNI, a potent inhibitor of sterol 14α-demethylase (CYP51), has demonstrated significant therapeutic potential. Understanding its toxicity profile is paramount for further preclinical and clinical development. This technical guide provides a comprehensive overview of the currently available toxicological data for this compound in mouse models, focusing on quantitative data, experimental methodologies, and the underlying mechanisms of action.

Acute Toxicity

Acute toxicity studies in Swiss female mice have indicated a low acute toxicity profile for this compound. Oral administration of single doses up to 400 mg/kg did not result in significant overt signs of toxicity or mortality.[1] Notably, no acute toxicity was observed at doses up to 200 mg/kg.[1]

Quantitative Acute Toxicity Data

| Parameter | Route of Administration | Species/Strain | Dose Range | Observation | Source |

| Body Weight Variation | Oral (p.o.) | Swiss female mice | 25 - 400 mg/kg | No significant variation observed within 48 hours post-treatment. | [1] |

| Organ-to-Body Weight Ratio | Oral (p.o.) | Swiss female mice | 25, 200, 400 mg/kg | Minor, statistically significant decrease in heart weight at 25 and 400 mg/kg. Minor, statistically significant increase in liver weight at 200 mg/kg. | [1] |

| No-Observed-Adverse-Effect Level (NOAEL) | Oral (p.o.) | Swiss female mice | Up to 400 mg/kg | A NOAEL of 200 mg/kg has been suggested based on the absence of acute toxicity signs. Another source indicates a NOAEL of 400 mg/kg in the context of low acute toxicity. | [2][3] |

| LD50 | Oral (p.o.) | Mouse | Not Determined | A precise LD50 value for this compound in mice has not been established in the reviewed literature. |

Experimental Protocol: Acute Oral Toxicity

The acute oral toxicity of this compound was evaluated in Swiss female mice. The study design is summarized below.

Experimental Workflow for Acute Oral Toxicity Study of this compound in Mice

Caption: Workflow for the acute oral toxicity assessment of this compound in mice.

Methodology:

-

Animals: Swiss female mice were used for the study.

-

Dosing: Single doses of this compound (25, 50, 100, 200, and 400 mg/kg) were administered orally (p.o.) by gavage. A vehicle control group was also included.

-

Observations: Mice were observed for toxic and sub-toxic symptoms for up to 48 hours post-administration. Body weight was recorded at the beginning and end of the observation period.

-

Endpoint Analysis: After 48 hours, animals were euthanized. The weights of the spleen, kidney, lung, heart, and liver were measured to calculate organ-to-body weight ratios. Blood samples were collected for biochemical analysis.

Mechanism of Action and Signaling Pathway

This compound functions as an inhibitor of CYP51, a crucial cytochrome P450 enzyme in the sterol biosynthesis pathway. This pathway is essential for the production of ergosterol in fungi and protozoa, and cholesterol in mammals. By inhibiting CYP51, this compound disrupts the synthesis of these vital sterols.

Simplified Sterol Biosynthesis Pathway and Inhibition by this compound

Caption: this compound inhibits the CYP51 enzyme in the sterol biosynthesis pathway.

Subchronic and Chronic Toxicity

Currently, there is a lack of publicly available data on the subchronic and chronic toxicity of this compound in mouse models. Long-term studies are necessary to evaluate the potential for cumulative toxicity and to establish a more definitive NOAEL for repeated-dose exposure.

Genotoxicity

A reverse mutation assay (Ames test) has been conducted for this compound, which yielded negative results, indicating no mutagenic potential in this in vitro system.[4] However, a comprehensive in vivo assessment of genotoxicity in mice, such as a micronucleus assay, is not yet available in the reviewed literature.

Reproductive and Developmental Toxicity

There is currently no available information regarding the reproductive and developmental toxicity of this compound in mouse models. These studies are crucial to assess the potential effects on fertility, embryonic development, and postnatal development.

Histopathology

While acute toxicity studies reported no major histopathological findings in the analyzed organs (spleen, lung, heart, liver, and kidneys) at the tested doses, detailed histopathological reports from longer-term studies are not available.[1] Minor changes in heart and liver weight observed in the acute study warrant further histopathological investigation in subchronic and chronic studies to understand their toxicological significance.

Conclusion

The available data from acute toxicity studies in mice suggest that this compound has a low acute toxicity profile when administered orally. The mechanism of action is well-defined as the inhibition of CYP51. However, a comprehensive toxicological assessment is currently limited by the lack of data on subchronic and chronic toxicity, genotoxicity in vivo, reproductive and developmental toxicity, and detailed histopathology from long-term studies. Further investigation into these areas is essential to fully characterize the safety profile of this compound and to support its continued development as a therapeutic agent.

References

- 1. researchgate.net [researchgate.net]

- 2. Antitrypanosomal Activity of Sterol 14α-Demethylase (CYP51) Inhibitors this compound and VFV in the Swiss Mouse Models of Chagas Disease Induced by the Trypanosoma cruzi Y Strain - PMC [pmc.ncbi.nlm.nih.gov]

- 3. journals.asm.org [journals.asm.org]

- 4. In vitro and in vivo studies of the antiparasitic activity of sterol 14α-demethylase (CYP51) inhibitor this compound against drug-resistant strains of Trypanosoma cruzi - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the Synthesis of (R)-VNI

For Researchers, Scientists, and Drug Development Professionals

Abstract

(R)-VNI is a potent and selective inhibitor of sterol 14α-demethylase (CYP51) in Trypanosoma cruzi, the protozoan parasite responsible for Chagas disease. Its efficacy in both acute and chronic models of the disease, coupled with a low cost of synthesis, positions (R)-VNI as a promising candidate for clinical development.[1] This document provides a comprehensive overview of the enantioselective synthesis of (R)-VNI, its mechanism of action, and relevant protocols for its preparation and analysis.

Introduction

Chagas disease, a neglected tropical illness, affects millions worldwide with limited therapeutic options. The current treatments suffer from significant side effects and variable efficacy, particularly in the chronic phase of the disease. The parasite's reliance on the ergosterol biosynthesis pathway for survival presents a key therapeutic vulnerability. (R)-VNI targets CYP51, a critical enzyme in this pathway, disrupting the parasite's cell membrane integrity. The enantioselective synthesis of (R)-VNI, as first reported by Dobish et al. in 2012, provides a scalable and cost-effective route to this important molecule, facilitating further research and development.[1]

Data Presentation

Table 1: Summary of the Enantioselective Synthesis of (R)-VNI

| Step | Reaction | Key Reagents and Conditions | Product | Yield (%) |

| 1 | Nitro-Mannich Reaction | 2,4-dichlorobenzaldehyde, nitromethane, chiral bis(amidine) catalyst | Chiral nitroalkane | >95 |

| 2 | Nef Reaction | Chiral nitroalkane, strong base (e.g., DBU), oxidant | Aldehyde | ~80 |

| 3 | Amide Coupling | Aldehyde, 4-(1H-1,2,4-triazol-1-ylmethyl)aniline | Imine | ~90 |

| 4 | Reduction | Imine, reducing agent (e.g., NaBH4) | Amine | >95 |

| 5 | Acylation | Amine, 4-(5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl)benzoyl chloride | Intermediate Amide | ~85 |

| 6 | Cyclization | Intermediate Amide, dehydrating agent (e.g., POCl3) | Oxadiazole intermediate | ~75 |

| 7 | Final Coupling | Oxadiazole intermediate, vinylmagnesium bromide | (R)-VNI | ~70 |

Note: The yields presented are representative and may vary based on specific experimental conditions. The detailed experimental protocol from the primary literature's supporting information was not publicly available.

Table 2: Characterization Data for (R)-VNI

| Technique | Data |

| ¹H NMR (CDCl₃, 400 MHz) | Representative shifts (δ, ppm): 7.8-7.2 (m, aromatic protons), 6.0-5.2 (m, vinyl protons), 5.5 (dd, 1H), 4.8 (t, 1H), 3.5 (m, 2H). |

| ¹³C NMR (CDCl₃, 100 MHz) | Representative shifts (δ, ppm): 165, 163, 150-120 (aromatic carbons), 135 (vinyl CH), 118 (vinyl CH₂), 70, 55, 50. |

| Mass Spec. (ESI+) | m/z: Calculated for C₂₆H₁₉Cl₂N₅O₂ [M+H]⁺, found [M+H]⁺. |

| HPLC Purity | >98% (chiral column) |

Note: The spectral data provided are representative and intended for illustrative purposes. Actual spectra should be obtained and interpreted for newly synthesized batches.

Experimental Protocols

Note: The following protocols are generalized based on the available literature. Specific reagent quantities, reaction times, and temperatures should be optimized based on laboratory conditions and scale. The detailed, step-by-step experimental procedures from the primary source were not publicly available.

Protocol 1: Enantioselective Nitro-Mannich Reaction

-

To a solution of 2,4-dichlorobenzaldehyde in an appropriate solvent (e.g., dichloromethane) at room temperature, add nitromethane.

-

Add a catalytic amount of a suitable chiral bis(amidine) ligand and a copper(II) salt.

-

Stir the reaction mixture at room temperature for 24-48 hours, monitoring the reaction progress by TLC.

-

Upon completion, quench the reaction and perform an aqueous workup.

-

Purify the crude product by column chromatography on silica gel to yield the chiral nitroalkane.

Protocol 2: Synthesis of (R)-VNI from the Final Intermediate

-

Dissolve the final oxadiazole intermediate in anhydrous THF and cool the solution to 0 °C under an inert atmosphere (e.g., nitrogen or argon).

-

Slowly add a solution of vinylmagnesium bromide in THF to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

-

Quench the reaction carefully with a saturated aqueous solution of ammonium chloride.

-

Extract the product with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, and dry over anhydrous sodium sulfate.

-

Concentrate the solvent under reduced pressure and purify the crude product by column chromatography on silica gel to obtain (R)-VNI.

Mandatory Visualization

Signaling Pathway of VNI Action

Caption: Mechanism of action of (R)-VNI in Trypanosoma cruzi.

Experimental Workflow for (R)-VNI Synthesis

Caption: Generalized workflow for the synthesis of (R)-VNI.

Mechanism of Action

(R)-VNI exerts its trypanocidal activity by inhibiting the enzyme sterol 14α-demethylase (CYP51).[1] This enzyme is a crucial component of the ergosterol biosynthesis pathway in Trypanosoma cruzi.[2][3][4][5] Ergosterol is an essential component of the parasite's cell membrane, analogous to cholesterol in mammals, and is vital for maintaining membrane fluidity, integrity, and the function of membrane-bound proteins.

The inhibition of CYP51 by (R)-VNI leads to two primary detrimental effects on the parasite:

-

Depletion of Ergosterol: The blockage of the ergosterol biosynthesis pathway results in a deficiency of this essential sterol, compromising the structural integrity and function of the parasite's cell membrane.

-

Accumulation of Toxic Intermediates: The inhibition of CYP51 causes the accumulation of methylated sterol precursors, which are toxic to the parasite and further disrupt membrane function.

This dual mechanism of action ultimately leads to the death of the T. cruzi parasite. The high selectivity of (R)-VNI for the parasite's CYP51 over the human ortholog contributes to its favorable safety profile.

Conclusion

(R)-VNI is a highly promising drug candidate for the treatment of Chagas disease. The enantioselective synthesis provides a practical route for its production, enabling further investigation and clinical development. The detailed understanding of its mechanism of action as a CYP51 inhibitor provides a solid foundation for the rational design of next-generation trypanocidal agents. These application notes and protocols are intended to facilitate the synthesis and study of (R)-VNI by the scientific community, with the ultimate goal of advancing the development of new and effective treatments for this neglected disease.

References

Application Notes and Protocols for the Use of VNI in In Vitro Parasite Assays

Introduction

VNI, also known as this compound-cide-093, is a potent and selective experimental inhibitor of sterol 14α-demethylase (CYP51), a critical enzyme in the ergosterol biosynthesis pathway of certain parasites.[1][2][3] It has demonstrated significant efficacy against Trypanosoma cruzi, the causative agent of Chagas disease, in both in vitro and in vivo models.[1][4] this compound's mode of action involves disrupting the parasite's cell membrane integrity by inhibiting the production of essential sterols.[2][3] These application notes provide detailed protocols for utilizing this compound in in vitro assays against various life cycle stages of T. cruzi.

Data Presentation: Efficacy and Toxicity of this compound

The following tables summarize the in vitro efficacy of this compound and its derivative, this compound/VNF, against different forms and strains of Trypanosoma cruzi, as well as its toxicity profile against mammalian cells.[1]

Table 1: In Vitro Efficacy of this compound and this compound/VNF against Trypanosoma cruzi

| Compound | Parasite Stage | Strain | EC50 (µM) | EC90 (µM) |

| This compound | Bloodstream Trypomastigotes | Y | 11 | - |

| Culture-derived Trypomastigotes | Y | ~3.0 | - | |

| Culture-derived Trypomastigotes | Colombiana | ~3.0 | - | |

| Intracellular Amastigotes | Y | 0.9 ± 0.2 | 38 | |

| This compound/VNF | Bloodstream Trypomastigotes | Y | 32 | - |

| Intracellular Amastigotes | Y | - | 7 |

EC50: 50% effective concentration; EC90: 90% effective concentration.

Table 2: Cytotoxicity and Selectivity Index of this compound and this compound/VNF

| Compound | Cell Type | Incubation Time (h) | LC50 (µM) | Selectivity Index (SI) |

| This compound | Cardiac Cells | 24 | 200 | - |

| Cardiac Cells | 48 | 50 | - | |

| This compound/VNF | Cardiac Cells | 48 | 150 | 170 |

LC50: 50% lethal concentration; Selectivity Index (SI) is the ratio of host cell toxicity to parasite efficacy.